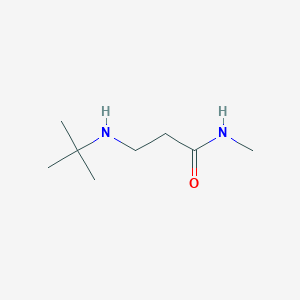
3-(Tert-butylamino)-N-methylpropanamide
Übersicht
Beschreibung
“3-(Tert-butylamino)-N-methylpropanamide” is a compound that contains an amide group (-CONH2), a tertiary butyl group ((CH3)3C-), and a methyl group (-CH3) attached to a nitrogen atom. The presence of these functional groups suggests that this compound could exhibit properties common to amides and amines .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The amide group would likely participate in hydrogen bonding, influencing the compound’s physical properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions. The tertiary amine could potentially undergo reactions such as alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could result in the ability to participate in hydrogen bonding, affecting properties like solubility and boiling point .
Wissenschaftliche Forschungsanwendungen
Antiviral Research : Jacobs et al. (2013) identified ML188 as a noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro). This compound, which includes a tert-butylamino component, showed good antiviral activity (Jacobs et al., 2013).
Material Science : Rakebrandt et al. (1997) discussed the synthesis and crystal structure of a compound involving tert-butylamino, highlighting its relevance in material science and chemistry (Rakebrandt, Klingebiel, & Noltemeyer, 1997).
Cancer Research : Da Silva et al. (2020) explored the synthesis of tert-butylamino compounds as potent agents for ovarian cancer. These compounds showed significant inhibitory activities against certain cancer cell lines (Da Silva, Jacomini, Figueiredo, Back, Foglio, Ruiz, Paula, & Rosa, 2020).
Analytical Chemistry : Toussaint et al. (2000) developed a method for separating enantiomers of 3-tert-butylamino-1,2-propanediol, indicating the use of tert-butylamino derivatives in analytical procedures (Toussaint, Duchateau, Van der Wal, Albert, Hubert, & Crommen, 2000).
Synthesis of Amines : Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, related to tert-butylamino, as intermediates in the asymmetric synthesis of amines, showing its importance in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Pharmaceutical Research : Nakagawa et al. (1984) investigated the pharmacological profile of a beta-adrenoceptor blocker containing a tert-butylamino moiety, demonstrating its potential in drug development (Nakagawa, Sugai, Chin, Shibuya, Hashimoto, & Imai, 1984).
Synthesis of Polymers : McCormick et al. (1992) synthesized terpolymers containing tert-butyl phenylacrylamide, illustrating the compound's utility in polymer chemistry (McCormick, Middleton, & Grady, 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future study of this compound could involve more detailed investigations into its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and exploratory studies to identify potential uses .
Eigenschaften
IUPAC Name |
3-(tert-butylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)10-6-5-7(11)9-4/h10H,5-6H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXWOEOSOZHQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



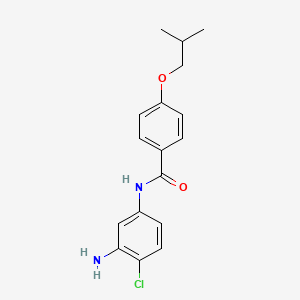
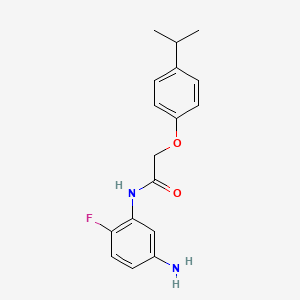
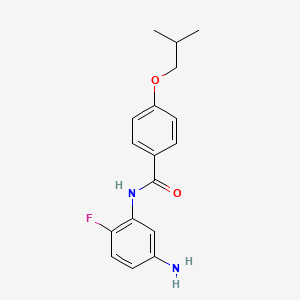
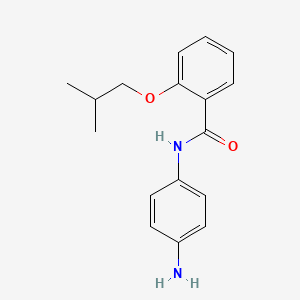
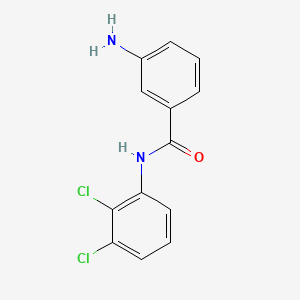



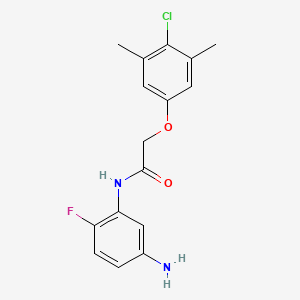
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)
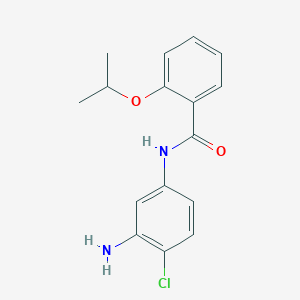
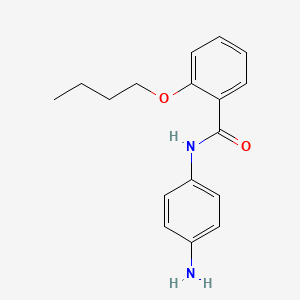
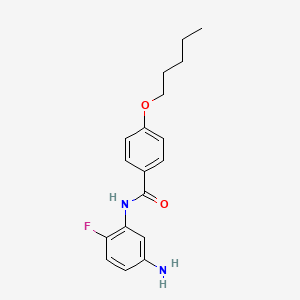
![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)